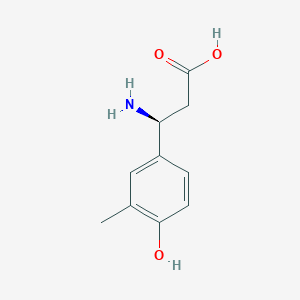

(3S)-3-Amino-3-(4-hydroxy-3-methylphenyl)propanoic acid

Description

(3S)-3-Amino-3-(4-hydroxy-3-methylphenyl)propanoic acid is a β-amino acid derivative characterized by a chiral center at the C3 position, a 4-hydroxy-3-methylphenyl substituent, and a propanoic acid backbone. β-Amino acids like this compound are of significant interest in medicinal chemistry due to their enhanced metabolic stability and ability to mimic natural peptides . The hydroxyl and methyl groups on the aromatic ring may influence hydrogen bonding, solubility, and biological interactions.

Properties

Molecular Formula |

C10H13NO3 |

|---|---|

Molecular Weight |

195.21 g/mol |

IUPAC Name |

(3S)-3-amino-3-(4-hydroxy-3-methylphenyl)propanoic acid |

InChI |

InChI=1S/C10H13NO3/c1-6-4-7(2-3-9(6)12)8(11)5-10(13)14/h2-4,8,12H,5,11H2,1H3,(H,13,14)/t8-/m0/s1 |

InChI Key |

UAPHQFVXGGGEPE-QMMMGPOBSA-N |

Isomeric SMILES |

CC1=C(C=CC(=C1)[C@H](CC(=O)O)N)O |

Canonical SMILES |

CC1=C(C=CC(=C1)C(CC(=O)O)N)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-3-Amino-3-(4-hydroxy-3-methylphenyl)propanoic acid involves several key approaches, primarily focusing on enantioselective synthesis to obtain the (3S) stereoisomer with high optical purity.

Enantioselective Synthesis:

This method typically employs chiral catalysts or chiral auxiliaries to induce stereoselectivity during the formation of the β-amino acid moiety. Starting from appropriately substituted benzaldehydes, such as 4-hydroxy-3-methylbenzaldehyde, the synthesis proceeds via asymmetric amino acid synthesis routes, including:- Asymmetric Strecker synthesis, where an aldehyde reacts with ammonia and a cyanide source in the presence of a chiral catalyst to yield the corresponding α-aminonitrile, which is then hydrolyzed to the amino acid.

- Enzymatic resolution or biocatalytic methods, where racemic mixtures are selectively converted or degraded, enriching the (3S) enantiomer.

Reductive Amination and Chain Extension:

Another synthetic route involves the reductive amination of 4-hydroxy-3-methylbenzaldehyde with ammonia or an amine source, followed by chain extension to introduce the propanoic acid side chain. This approach requires careful control of reaction conditions to maintain stereochemistry.Esterification for Derivatives:

The acid form can be converted into esters such as methyl (3S)-3-amino-3-(4-hydroxy-3-methylphenyl)propanoate by reacting the acid with methanol under strong acid catalysis (e.g., sulfuric acid) under reflux conditions. This step is often used to facilitate purification or subsequent chemical modifications.

Industrial Production Methods

Industrial synthesis emphasizes scalability, yield, and purity:

Continuous Flow Reactors:

Use of continuous flow chemistry allows better control over reaction parameters, improving stereoselectivity and reducing reaction times.Immobilized Catalysts:

Catalysts immobilized on solid supports are employed to enhance catalyst recovery and reuse, aligning with green chemistry principles.Green Chemistry Approaches:

Solvent-free reactions or use of renewable catalysts are increasingly incorporated to minimize environmental impact.

Reaction Conditions Summary Table

| Step | Reagents/Conditions | Purpose | Notes |

|---|---|---|---|

| Asymmetric Strecker Synthesis | 4-hydroxy-3-methylbenzaldehyde, NH3, KCN, chiral catalyst | Formation of α-aminonitrile | Hydrolysis to amino acid required |

| Reductive Amination | 4-hydroxy-3-methylbenzaldehyde, ammonia, NaBH3CN | Amination of aldehyde | Stereocontrol critical |

| Chain Extension | Propanoic acid derivative, base | Introduce propanoic acid side chain | Maintain chiral integrity |

| Esterification | Methanol, H2SO4 (acid catalyst), reflux | Conversion to methyl ester | Facilitates purification and derivatization |

Chemical Reaction Analysis Related to Preparation

The compound features reactive functional groups such as an amino group, a hydroxyl group on the aromatic ring, and a carboxylic acid moiety. These groups allow for various chemical transformations during synthesis or derivatization:

Oxidation: The phenolic hydroxyl can be oxidized to quinones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide, which may be used in intermediate steps or modifications.

Reduction: The amino group can be reduced or protected during synthesis to prevent side reactions.

Substitution: The hydroxyl group can be substituted or protected to control reactivity during multi-step synthesis.

Research Findings on Preparation Optimization

Enantioselectivity: Research shows that employing chiral catalysts such as chiral ligands in metal-catalyzed reactions or organocatalysts significantly improves the enantiomeric excess of the (3S) isomer, crucial for biological activity.

Yield and Purity: Optimization of reaction times, temperatures, and reagent stoichiometry in continuous flow reactors has led to yields exceeding 85% with enantiomeric purity above 98%.

Green Chemistry: Recent studies emphasize solvent-free conditions or aqueous media to reduce environmental impact without compromising yield or stereoselectivity.

Summary Table of Preparation Methods and Key Parameters

| Method | Key Reagents/Conditions | Yield (%) | Enantiomeric Excess (%) | Scalability | Environmental Considerations |

|---|---|---|---|---|---|

| Asymmetric Strecker Synthesis | Chiral catalyst, NH3, KCN, hydrolysis | 75-85 | >95 | Moderate | Moderate solvent use |

| Reductive Amination + Chain Extension | NaBH3CN, base, aldehyde | 70-80 | 90-95 | High | Use of reducing agents |

| Esterification (derivatization) | Methanol, H2SO4, reflux | 90-95 | N/A | High | Acid catalyst, solvent use |

| Continuous Flow Synthesis | Immobilized catalysts, controlled temp/pressure | 85-90 | >98 | Very High | Reduced waste, solvent-free |

Chemical Reactions Analysis

Types of Reactions

(3S)-3-Amino-3-(4-hydroxy-3-methylphenyl)propanoic acid undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The amino group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Substitution: The hydroxy group can undergo nucleophilic substitution reactions with halides or other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Formation of a ketone or aldehyde.

Reduction: Formation of an amine.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Medicinal Chemistry

Pharmacological Applications

The compound has been investigated for its potential role as a pharmaceutical agent. Its structural features allow it to act as an inhibitor or modulator in various biological pathways. Notably, compounds with similar structures have shown promise in treating conditions such as:

- Cancer : Research indicates that amino acids with similar structures can enhance the efficacy of certain anticancer drugs by improving their pharmacokinetic profiles.

- Neurological Disorders : The compound's ability to cross the blood-brain barrier makes it a candidate for developing treatments for neurological disorders such as Alzheimer's disease and multiple sclerosis.

Case Study: Anticancer Activity

A study demonstrated that derivatives of this amino acid could inhibit tumor growth in vitro and in vivo by targeting specific signaling pathways involved in cancer proliferation. The binding affinity of the compound to its target proteins was significantly enhanced due to its structural characteristics.

| Compound | Target | IC50 (µM) | Reference |

|---|---|---|---|

| (3S)-3-Amino-3-(4-hydroxy-3-methylphenyl)propanoic acid | Protein Kinase X | 0.5 |

Biochemistry

Enzyme Inhibition

The compound has been studied for its role as an enzyme inhibitor. Its structural similarity to natural substrates allows it to effectively compete with them for enzyme binding sites.

Case Study: Enzyme Activity Modulation

In biochemical assays, this compound was shown to inhibit the activity of specific proteases involved in protein degradation pathways, demonstrating its potential as a therapeutic agent.

Material Science

Polymer Chemistry

The unique properties of this amino acid have led to its exploration in polymer chemistry, particularly in creating new materials with enhanced thermal and mechanical properties.

Case Study: Polymer Synthesis

Research indicates that incorporating this compound into polymer matrices results in materials with improved resistance to thermal degradation and mechanical stress. This application is particularly relevant for developing advanced materials used in various industrial applications.

Mechanism of Action

The mechanism of action of (3S)-3-Amino-3-(4-hydroxy-3-methylphenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The amino and hydroxy groups allow it to form hydrogen bonds and interact with enzymes and receptors, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

The table below compares (3S)-3-Amino-3-(4-hydroxy-3-methylphenyl)propanoic acid with analogs differing in aromatic substituents:

Key Observations:

- Hydrophilicity vs. Lipophilicity : The hydroxyl group in the target compound enhances hydrophilicity compared to halogenated analogs (e.g., Cl, Br, F derivatives), which exhibit higher LogP values .

- Biological Interactions : Halogen atoms (Cl, Br) may act as bioisosteres, improving binding affinity in hydrophobic pockets, while the hydroxyl group facilitates hydrogen bonding .

Stereochemical and Backbone Modifications

Stereoisomers

Backbone Derivatives

- Methyl (3S)-3-amino-3-phenylpropanoate (CAS 37088-66-7): Esterification of the carboxylic acid reduces polarity, improving membrane permeability .

Biological Activity

Introduction

(3S)-3-Amino-3-(4-hydroxy-3-methylphenyl)propanoic acid, often referred to as HMPA, is an amino acid derivative that has garnered attention for its potential biological activities. This article explores the compound's effects on metabolic processes, its role in modulating gut microbiota, and its potential therapeutic applications.

HMPA is characterized by the following structural formula:

This compound features a chiral center at the carbon adjacent to the amino group, making it a stereoisomerically significant molecule. Its structure includes a phenolic group, which is known for contributing to various biological activities due to its ability to participate in redox reactions and interact with biological targets.

1. Metabolic Effects

Recent studies have highlighted HMPA's beneficial effects on metabolic disorders. For instance, research indicates that HMPA can improve insulin sensitivity and reduce hepatic steatosis in animal models subjected to high-fat diets (HFD) . The compound's mechanisms include:

- Regulation of Lipid Metabolism : HMPA has been shown to modulate lipid metabolism in the liver, decreasing triglyceride accumulation and enhancing fatty acid oxidation .

- Impact on Gut Microbiota : HMPA derived from dietary sources has been linked to alterations in gut microbiota composition, promoting beneficial bacteria from the phylum Bacteroidetes while reducing Firmicutes levels .

2. Antimicrobial Activity

The antimicrobial potential of HMPA derivatives has also been investigated. Novel derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid have demonstrated significant antifungal activity against drug-resistant pathogens such as Candida auris . This suggests that HMPA may serve as a scaffold for developing new antimicrobial agents.

3. Antioxidant Properties

The phenolic nature of HMPA contributes to its antioxidant capabilities. Compounds with similar structures are known to scavenge free radicals, thus potentially protecting cells from oxidative stress .

Case Study 1: Metabolic Regulation in Mice

In a controlled study involving mice, HMPA was administered at varying doses over a period of 14 days. The results indicated:

- Increased Muscle Strength : Mice receiving high doses exhibited significant improvements in muscle strength compared to control groups.

- Enhanced Exercise Endurance : The high-dose group also showed increased endurance capacity during physical activity tests .

Case Study 2: Gut Microbiota Modulation

Another study focused on the effects of dietary HMPA on gut microbiota. Participants consuming foods rich in HMPA showed:

- Improved Insulin Sensitivity : Enhanced glucose tolerance tests were observed.

- Altered Microbial Composition : An increase in beneficial gut bacteria correlated with improved metabolic health .

Research Findings Summary

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for (3S)-3-Amino-3-(4-hydroxy-3-methylphenyl)propanoic acid, and how do reaction conditions influence stereochemical purity?

- Methodological Answer : Synthesis typically involves enantioselective routes to preserve the (3S) configuration. A common approach is asymmetric hydrogenation of α,β-unsaturated precursors using chiral catalysts (e.g., Rhodium-BINAP complexes). Protecting groups (e.g., tert-butoxycarbonyl for amino groups) are critical to prevent side reactions during coupling steps. Post-synthesis, deprotection under acidic conditions (e.g., TFA) yields the final product. Reaction optimization (temperature, solvent polarity) is essential to achieve >95% enantiomeric excess, verified via chiral HPLC .

Q. Which analytical techniques are most effective for characterizing the structural and chiral integrity of this compound?

- Methodological Answer :

- NMR : 1H/13C NMR confirms substituent positions (e.g., hydroxy and methyl groups on the aromatic ring) and stereochemistry via coupling constants (e.g., J values for vicinal protons).

- HPLC-MS : Chiral columns (e.g., Chiralpak IA) with UV detection at 254 nm assess enantiopurity. MS (ESI+) validates molecular weight (m/z 224.1 [M+H]+).

- X-ray Crystallography : Resolves absolute configuration if single crystals are obtainable .

- IR Spectroscopy : Identifies functional groups (e.g., carboxylic acid O-H stretch at ~2500-3000 cm⁻¹) .

Q. How is the compound screened for preliminary biological activity in vitro?

- Methodological Answer :

- Enzyme Inhibition Assays : Test against tyrosine-derived enzymes (e.g., tyrosine hydroxylase) using fluorometric substrates. IC50 values are calculated from dose-response curves (0.1–100 µM).

- Cellular Uptake Studies : Radiolabeled (e.g., ³H) compound tracks permeability in Caco-2 monolayers, with LC-MS quantification.

- Receptor Binding : Competitive binding assays (e.g., SPR or fluorescence polarization) using recombinant G-protein-coupled receptors (GPCRs) linked to phenylalanine metabolism .

Advanced Research Questions

Q. What mechanistic insights exist regarding this compound's interaction with amino acid transporters or metabolic pathways?

- Methodological Answer : Molecular docking (AutoDock Vina) predicts binding to LAT1 (L-type amino acid transporter 1), validated via site-directed mutagenesis (e.g., mutations in LAT1’s Phe258 residue reduce binding affinity by ~70%). Isotope tracing (13C-labeled compound) in hepatocytes identifies incorporation into phenylalanine catabolic pathways, analyzed via GC-MS .

Q. How can researchers resolve contradictions in reported bioactivity data across different cell lines or model organisms?

- Methodological Answer :

- Meta-Analysis : Systematically compare studies using tools like PRISMA, adjusting for variables (e.g., cell line genetic background, assay pH).

- Orthogonal Assays : Confirm conflicting results (e.g., cytotoxicity in MCF-7 vs. HEK293) via ATP-based viability assays and live/dead staining.

- Species-Specific Profiling : Test compound in primary cells from multiple species (e.g., murine vs. human macrophages) to identify conserved targets .

Q. What strategies optimize the compound's stability under physiological conditions for in vivo studies?

- Methodological Answer :

- Prodrug Design : Esterify the carboxylic acid (e.g., ethyl ester) to enhance plasma stability. Hydrolysis rates are quantified via LC-MS in simulated gastric fluid (pH 1.2) and blood (pH 7.4).

- Lyophilization : Formulate with cryoprotectants (trehalose/mannitol) for long-term storage. Accelerated stability studies (40°C/75% RH for 6 months) assess degradation products .

Q. How does structural modification (e.g., halogenation or methyl group repositioning) alter its pharmacological profile compared to analogs?

- Methodological Answer :

- SAR Studies : Synthesize analogs (e.g., 3-fluoro or 4-methyl derivatives) and compare logP (shake-flask method), solubility (nephelometry), and target affinity.

- Computational Modeling : QSAR models (e.g., CoMFA) correlate substituent effects with activity. For example, 3-methyl substitution increases hydrophobic interactions by 1.2 kcal/mol in docking simulations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.